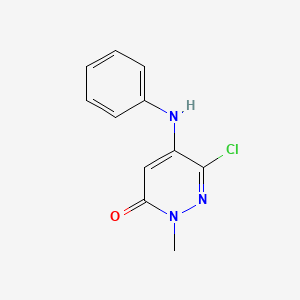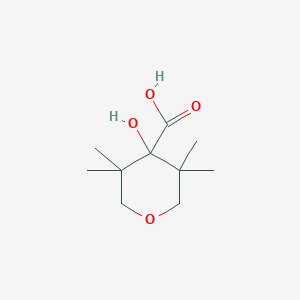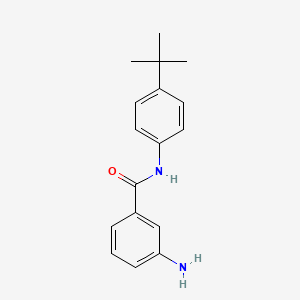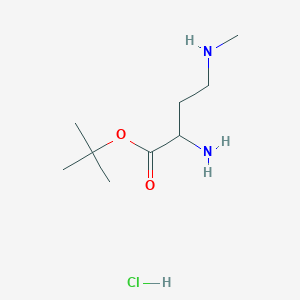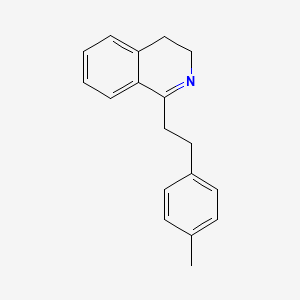
1-(4-Methylphenethyl)-3,4-dihydroisoquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Methylphenethyl)-3,4-dihydroisoquinoline is an organic compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline This compound is characterized by the presence of a 3,4-dihydroisoquinoline core with a 4-methylphenethyl substituent
准备方法
The synthesis of 1-(4-Methylphenethyl)-3,4-dihydroisoquinoline can be achieved through several synthetic routes. One common method involves the Pictet-Spengler reaction, where a β-phenylethylamine derivative reacts with an aldehyde or ketone in the presence of an acid catalyst to form the isoquinoline core. The reaction conditions typically include the use of a strong acid such as hydrochloric acid or sulfuric acid, and the reaction is carried out at elevated temperatures to facilitate cyclization.
Industrial production methods for this compound may involve optimization of the Pictet-Spengler reaction on a larger scale, ensuring high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反应分析
1-(4-Methylphenethyl)-3,4-dihydroisoquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding quinoline derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield tetrahydroisoquinoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, allowing for the introduction of various functional groups. Common reagents include halogens (e.g., bromine, chlorine) and nitrating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinoline derivatives, while reduction results in tetrahydroisoquinoline compounds.
科学研究应用
1-(4-Methylphenethyl)-3,4-dihydroisoquinoline has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex isoquinoline derivatives, which are valuable in the development of pharmaceuticals and agrochemicals.
Biology: This compound has been studied for its potential biological activities, including its role as a precursor in the synthesis of bioactive molecules.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of neurological disorders due to its structural similarity to neurotransmitters.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
作用机制
The mechanism of action of 1-(4-Methylphenethyl)-3,4-dihydroisoquinoline involves its interaction with specific molecular targets and pathways. Due to its structural similarity to neurotransmitters, it may interact with receptors in the central nervous system, modulating neurotransmission. The exact molecular targets and pathways can vary depending on the specific application and context of use.
相似化合物的比较
1-(4-Methylphenethyl)-3,4-dihydroisoquinoline can be compared with other similar compounds such as:
Phenethylamine: A simple amine that serves as a precursor to various bioactive molecules.
Tetrahydroisoquinoline: A reduced form of isoquinoline with potential therapeutic applications.
Quinoline: An aromatic heterocycle with a wide range of applications in medicinal chemistry.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
属性
分子式 |
C18H19N |
|---|---|
分子量 |
249.3 g/mol |
IUPAC 名称 |
1-[2-(4-methylphenyl)ethyl]-3,4-dihydroisoquinoline |
InChI |
InChI=1S/C18H19N/c1-14-6-8-15(9-7-14)10-11-18-17-5-3-2-4-16(17)12-13-19-18/h2-9H,10-13H2,1H3 |
InChI 键 |
JJAXNNOJKLGAEE-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)CCC2=NCCC3=CC=CC=C32 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


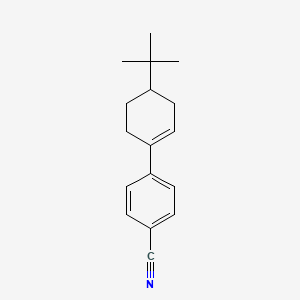
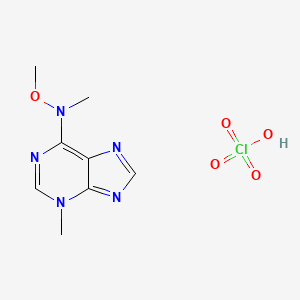
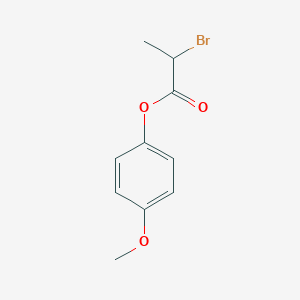
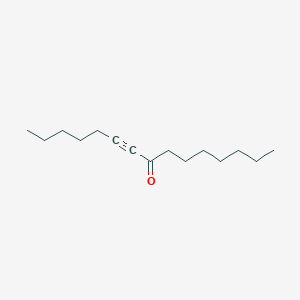
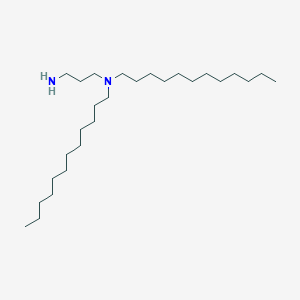

![Ethyl [(5,7-diiodoquinolin-8-yl)oxy]acetate](/img/structure/B14130979.png)
![2-Methyl-3-[4-(morpholin-4-yl)phenyl]quinazolin-4(3H)-one](/img/structure/B14130984.png)
